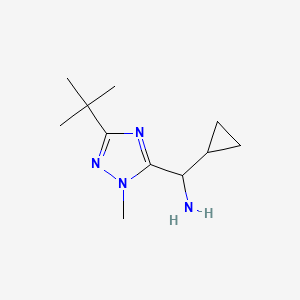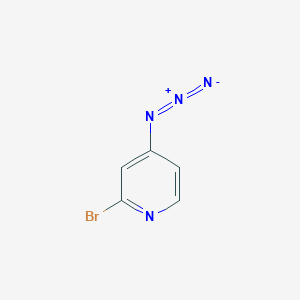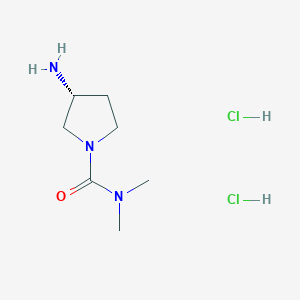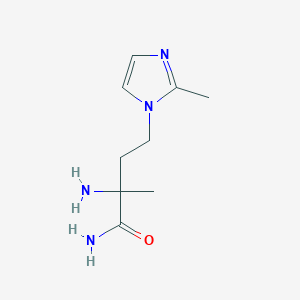
2-Phenoxy-2-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-2-phenylethan-1-amine is an organic compound with the molecular formula C14H15NO It is characterized by the presence of both phenyl and phenoxy groups attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-2-phenylethan-1-amine typically involves the reaction of phenol with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitrile intermediate using a palladium or platinum catalyst under high pressure and temperature conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenoxyphenyl ketones or quinones.
Reduction: Phenoxyphenylethanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Phenoxy-2-phenylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters. The pathways involved include:
- Binding to trace amine-associated receptor 1 (TAAR1)
- Inhibition of vesicular monoamine transporter 2 (VMAT2)
Comparación Con Compuestos Similares
- Phenethylamine: Shares a similar ethanamine backbone but lacks the phenoxy group.
- 2-Phenylethan-1-amine: Similar structure but without the phenoxy substitution.
Uniqueness: 2-Phenoxy-2-phenylethan-1-amine is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential interactions with various molecular targets, making it a compound of significant interest in research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
2-phenoxy-2-phenylethanamine |
InChI |
InChI=1S/C14H15NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 |
Clave InChI |
UGYLBIAQUSWTRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)


![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)






